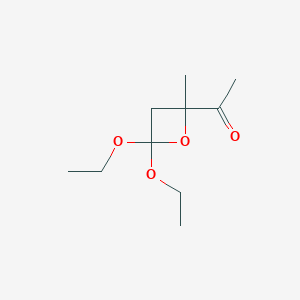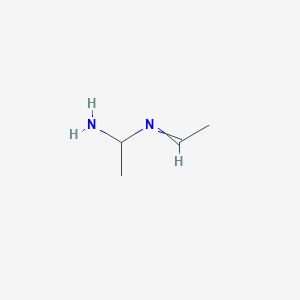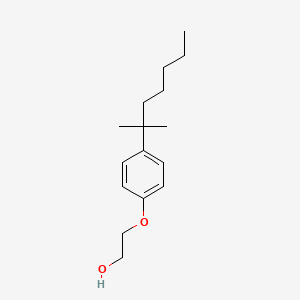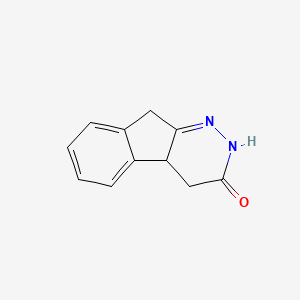
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of dioxepin, benzothiadiazine, and piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the dioxepin and benzothiadiazine precursors. These precursors are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its purest form.
Análisis De Reacciones Químicas
Types of Reactions: 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aromatic rings, into the compound’s structure.
Aplicaciones Científicas De Investigación
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide include other benzothiadiazine derivatives, dioxepin analogs, and piperazine-containing compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: What sets this compound apart is its unique combination of structural elements, which confer distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile and valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
101389-34-8 |
|---|---|
Fórmula molecular |
C23H28N4O6S |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,1-dioxo-4,7,8,9-tetrahydro-[1,4]dioxepino[2,3-g][1,2,4]benzothiadiazin-3-one |
InChI |
InChI=1S/C23H28N4O6S/c1-31-19-6-3-2-5-18(19)26-10-7-25(8-11-26)9-12-27-23(28)24-17-15-20-21(33-14-4-13-32-20)16-22(17)34(27,29)30/h2-3,5-6,15-16H,4,7-14H2,1H3,(H,24,28) |
Clave InChI |
XKOFWTSBRWQMHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)NC4=CC5=C(C=C4S3(=O)=O)OCCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)

![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)


![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)



![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
